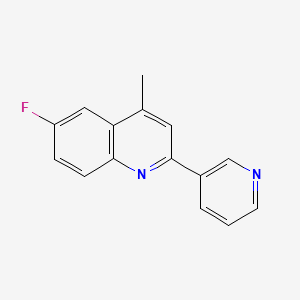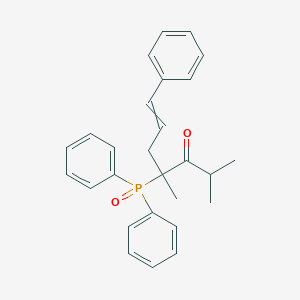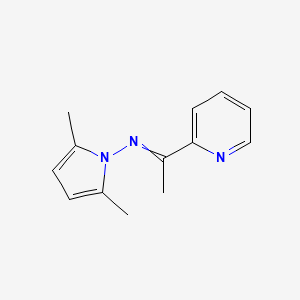
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine is an organic compound that features a pyrrole ring substituted with two methyl groups and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Methyl Groups:
Formation of the Imine: The final step involves the condensation of the substituted pyrrole with a pyridine-2-carbaldehyde under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imine group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-3-yl)ethan-1-imine: Similar structure but with the pyridine ring at a different position.
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-4-yl)ethan-1-imine: Another positional isomer.
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)methan-1-imine: Similar compound with a methylene linkage instead of an ethylene linkage.
Uniqueness
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings, which can confer distinct electronic and steric properties, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
592528-56-8 |
|---|---|
Formule moléculaire |
C13H15N3 |
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
N-(2,5-dimethylpyrrol-1-yl)-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C13H15N3/c1-10-7-8-11(2)16(10)15-12(3)13-6-4-5-9-14-13/h4-9H,1-3H3 |
Clé InChI |
SBCIXQHCTARCSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1N=C(C)C2=CC=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


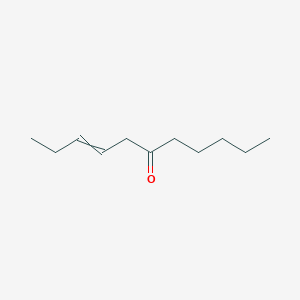

![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)

![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
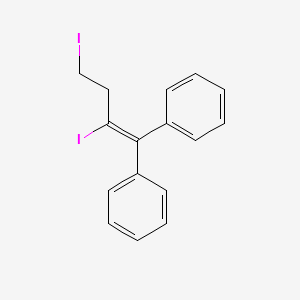
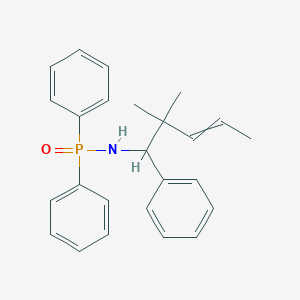
![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
